molecular formula C19H21N B12526830 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- CAS No. 844819-43-8

1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)-

Cat. No.: B12526830
CAS No.: 844819-43-8
M. Wt: 263.4 g/mol
InChI Key: NAAVZGUOGQWJQL-UHFFFAOYSA-N
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Description

1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a 2-(1,1-dimethylethyl) group and a 1-(phenylmethyl) group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding indoline derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and Lewis acids (aluminum chloride).

Major Products Formed:

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Indoline derivatives.

    Substitution: Nitroindoles, sulfonated indoles, and halogenated indoles.

Scientific Research Applications

1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly in targeting neurological disorders and cancers.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects. The compound’s indole core allows it to engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

  • 1H-Indole, 2-methyl-1-(phenylmethyl)-
  • 1H-Indole, 2-(1,1-dimethylethyl)-1-methyl-
  • 1H-Indole, 2-(1,1-dimethylethyl)-1-(4-methylphenylmethyl)-

Comparison: Compared to its analogs, 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- exhibits unique steric and electronic properties due to the presence of the bulky 2-(1,1-dimethylethyl) group. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

844819-43-8

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

1-benzyl-2-tert-butylindole

InChI

InChI=1S/C19H21N/c1-19(2,3)18-13-16-11-7-8-12-17(16)20(18)14-15-9-5-4-6-10-15/h4-13H,14H2,1-3H3

InChI Key

NAAVZGUOGQWJQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

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